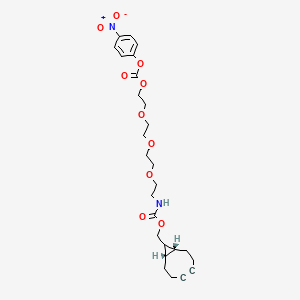
2-(Benzyloxy)-3,5-diiodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3,5-diiodobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of two iodine atoms and a benzyloxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,5-diiodobenzaldehyde typically involves the iodination of a benzyloxybenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the 3 and 5 positions of the benzaldehyde ring . The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, using organometallic reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium compounds in tetrahydrofuran.
Major Products Formed
Oxidation: 2-(Benzyloxy)-3,5-diiodobenzoic acid.
Reduction: 2-(Benzyloxy)-3,5-diiodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3,5-diiodobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group and iodine atoms play crucial roles in determining reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atoms can undergo substitution reactions. The benzyloxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3,5-Diiodobenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
2-(Benzyloxy)-3,5-dichlorobenzaldehyde: Chlorine atoms instead of iodine, leading to different reactivity and physical properties.
Uniqueness
2-(Benzyloxy)-3,5-diiodobenzaldehyde is unique due to the presence of both the benzyloxy group and iodine atoms. This combination allows for selective functionalization and reactivity, making it a versatile intermediate in organic synthesis. The iodine atoms provide sites for further chemical modifications, while the benzyloxy group influences the molecule’s electronic properties and solubility .
Propriétés
Formule moléculaire |
C14H10I2O2 |
|---|---|
Poids moléculaire |
464.04 g/mol |
Nom IUPAC |
3,5-diiodo-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10I2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
KGZCCGFUCVHJJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


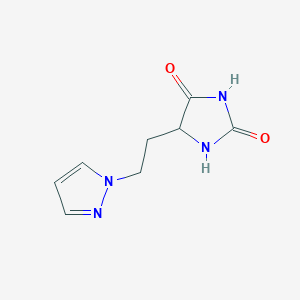
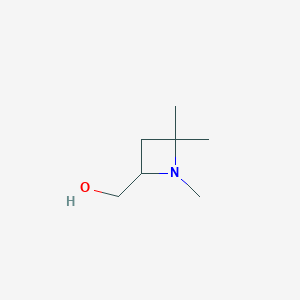
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)

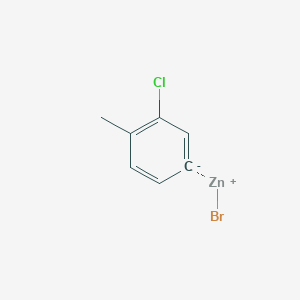
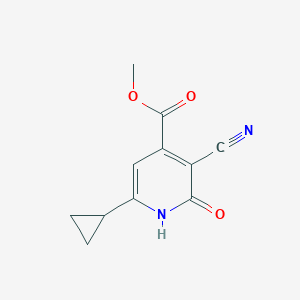
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
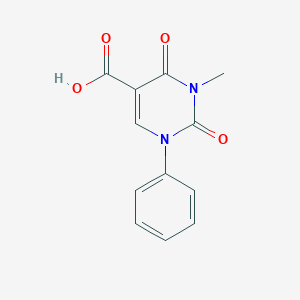
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
